Estriol 3-sulfate
Overview
Description
Estriol 3-sulfate, also known as 1,3,5(10)-Estratriene-3,16α,17β-triol 3-sulfate, is a conjugated metabolite of estriol. This compound is present in high quantities during pregnancy and is formed from estriol in the liver. It is eventually excreted in the urine by the kidneys. This compound has much higher water solubility compared to estriol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Estriol 3-sulfate can be synthesized through the sulfation of estriol. The process involves the reaction of estriol with sulfur trioxide-pyridine complex in an organic solvent such as pyridine or dimethylformamide. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar sulfation reactions but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfation process .
Chemical Reactions Analysis
Types of Reactions
Estriol 3-sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form estrone 3-sulfate.
Reduction: Reduction of this compound can yield estradiol 3-sulfate.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Estrone 3-sulfate
Reduction: Estradiol 3-sulfate
Substitution: Various alkyl or acyl derivatives of estriol.
Scientific Research Applications
Estriol 3-sulfate has several scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the quantification of estrogens in biological samples.
Biology: Studied for its role in the metabolism and excretion of estrogens.
Medicine: Investigated for its potential use in hormone replacement therapy and as a biomarker for pregnancy-related conditions.
Industry: Utilized in the manufacturing of diagnostic assays and as a reference material in quality control processes
Mechanism of Action
Estriol 3-sulfate exerts its effects by interacting with estrogen receptors in target cells. Upon binding to the receptor, the complex enters the nucleus and regulates gene transcription, leading to the formation of messenger RNA. This mRNA interacts with ribosomes to produce specific proteins that mediate the physiological effects of this compound .
Comparison with Similar Compounds
Estriol 3-sulfate is compared with other similar compounds such as:
Estrone 3-sulfate: Another conjugated estrogen metabolite with similar properties but different physiological roles.
Estradiol 3-sulfate: A more potent estrogen compared to this compound, used in different therapeutic applications.
Uniqueness
This compound is unique due to its high water solubility and its significant presence during pregnancy. It serves as an important biomarker for monitoring fetal and maternal health .
List of Similar Compounds
- Estrone 3-sulfate
- Estradiol 3-sulfate
- Estriol glucuronide
- Estrone glucuronide .
Properties
IUPAC Name |
[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O6S/c1-18-7-6-13-12-5-3-11(24-25(21,22)23)8-10(12)2-4-14(13)15(18)9-16(19)17(18)20/h3,5,8,13-17,19-20H,2,4,6-7,9H2,1H3,(H,21,22,23)/t13-,14-,15+,16-,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORQMBLUMWNJEQ-ZXXIGWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5150-64-1 (mono-Na salt), 71324-21-5 (mono-K salt), 5150-64-1 (estriol sodium 3-sulfate salt/solvate), 71324-21-5 (monopotassium salt salt/solvate) | |
Record name | Estriol 3-sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50963999 | |
Record name | Estriol 3-sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481-95-8 | |
Record name | Estriol 3-sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estriol 3-sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ESTRIOL 3-SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ7JHK6R2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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